

Physical and chemical properties of 4-Iodo-1-isopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-1-isopropyl-1H-pyrazole**

Cat. No.: **B1592418**

[Get Quote](#)

An In-depth Technical Guide to **4-Iodo-1-isopropyl-1H-pyrazole**

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the pyrazole nucleus stands out as a "privileged scaffold."^{[1][2][3]} Its presence in numerous FDA-approved drugs highlights its importance in the development of therapeutic agents targeting a wide array of conditions.^{[2][4]} This guide focuses on a particularly valuable derivative: **4-Iodo-1-isopropyl-1H-pyrazole** (CAS No. 313350-82-2).^{[5][6]} The strategic placement of an iodine atom at the 4-position transforms the stable pyrazole core into a versatile platform for molecular diversification through cross-coupling reactions.^{[1][7]} The N-isopropyl group, in turn, modulates the compound's physicochemical properties, such as lipophilicity and solubility, which are critical for drug development.

This document provides a comprehensive examination of the physical and chemical properties of **4-Iodo-1-isopropyl-1H-pyrazole**, offering field-proven insights into its synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to characterize its structure and core identifiers.

Caption: Chemical structure of **4-Iodo-1-isopropyl-1H-pyrazole**.

Table 1: Chemical Identifiers

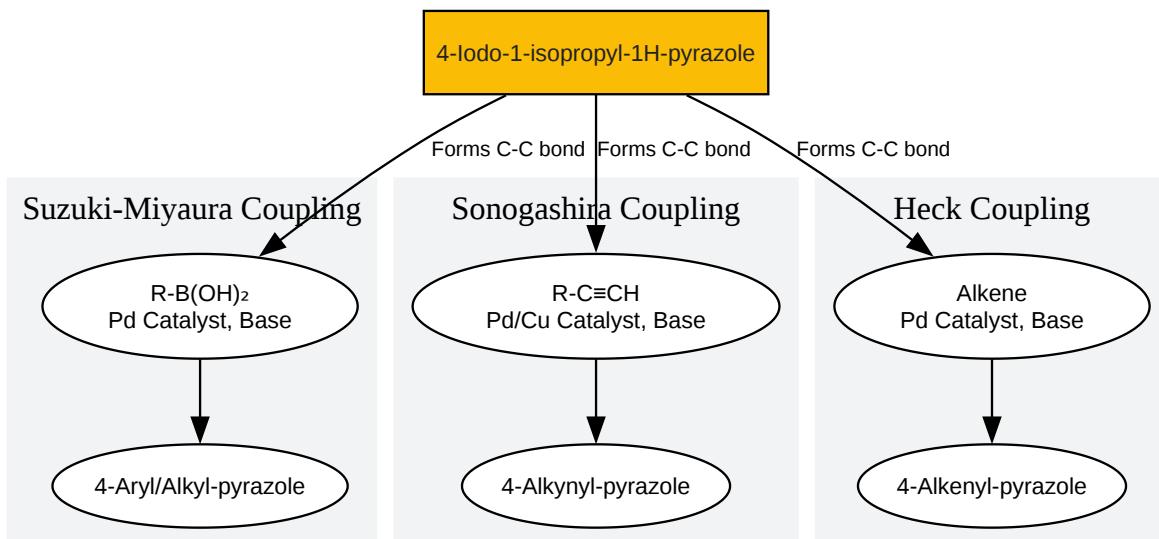
Identifier	Value	Source
CAS Number	313350-82-2	[5] [6]
Molecular Formula	C ₆ H ₉ IN ₂	[5] [6]
Molecular Weight	236.05 g/mol	[5] [6]
IUPAC Name	4-iodo-1-(propan-2-yl)-1H-pyrazole	N/A
InChI	1S/C6H9IN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3	[5]
InChIKey	CFXNVDUEBJYAAZ-UHFFFAOYSA-N	[5]
SMILES	IC1=CN(C(C)C)N=C1	[5]

Physicochemical Properties

The physical properties of a compound are critical determinants of its handling, formulation, and behavior in biological systems. While some specific experimental data for this exact molecule is not widely published, as is common for specialized research chemicals, we can infer key properties based on its constituent parts and related analogs.[\[5\]](#)

Table 2: Summary of Physical Properties

Property	Value / Description	Rationale / Source
Appearance	Expected to be a solid, potentially off-white to pale yellow.	Inferred from the solid form of the parent 4-iodopyrazole and similar derivatives.[5][8] Discoloration can indicate degradation and liberation of iodine.[9]
Melting Point	Data not available. For reference, the melting point of the parent compound, 4-Iodopyrazole, is 108-110 °C.[8] [10]	N/A
Solubility	Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in water.	The pyrazole core has limited water solubility, while the isopropyl group increases lipophilicity.[2][11][12]
Storage	Store at room temperature in a tightly sealed container, protected from light.	Recommended for many aryl iodides to prevent light-induced degradation (de-iodination).[6][9]
Stability	The C-I bond can be sensitive to light and thermal stress.[9] Generally stable under recommended storage conditions.	Aryl iodides can undergo de-iodination, especially when exposed to light or heat.[9]


Chemical Properties and Reactivity

The synthetic utility of **4-Iodo-1-isopropyl-1H-pyrazole** is rooted in the distinct reactivity of its structural components.

- The Pyrazole Core: This five-membered aromatic heterocycle is electronically rich and generally stable. In drug design, it serves as a versatile bioisostere for phenyl, phenol, or

other heterocyclic rings, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[2]

- The N-Isopropyl Group: This substituent serves two primary functions. First, it blocks one of the nitrogen atoms, preventing isomerization and ensuring regioselective outcomes in subsequent reactions. Second, it increases the molecule's lipophilicity, a key parameter in modulating a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
- The 4-Iodo Substituent: This is the molecule's primary reactive handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from this simple building block.[1][7]

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions of **4-Iodo-1-isopropyl-1H-pyrazole**.

Synthesis and Experimental Protocols

The synthesis of 4-iodopyrazoles is most commonly achieved via direct electrophilic iodination of the corresponding pyrazole precursor.[1] The regioselectivity is high for the C4 position due

to the electronic properties of the pyrazole ring.[1][10] Various iodinating agents can be employed, with the choice depending on the reactivity of the substrate and desired reaction conditions.[1]

Protocol: Synthesis via Electrophilic Iodination with N-Iodosuccinimide (NIS)

This protocol is adapted from general methods for iodinating pyrazole rings and is suitable for substrates that may be less reactive. NIS is a mild and selective iodinating agent.[1]

Causality: The use of an acid like trifluoroacetic acid (TFA) can activate NIS, making it a more potent electrophile capable of iodinating the electron-rich pyrazole ring. The reaction is typically performed in a solvent like dichloromethane (DCM) that solubilizes the reactants but is otherwise inert.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Iodo-1-isopropyl-1H-pyrazole**.

Step-by-Step Methodology:

- Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-isopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
- Addition of Reagent: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.[1]
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
- Workup (Quenching): Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.[1]
- Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Applications in Research and Drug Development

4-Iodo-1-isopropyl-1H-pyrazole is not an end product but a high-value intermediate.[6] Its primary utility lies in its function as a versatile building block for constructing diverse molecular libraries for high-throughput screening or for the targeted synthesis of complex pharmaceutical agents.[1][13]

- Kinase Inhibitors: The pyrazole scaffold is a core component of many kinase inhibitors used in oncology.[7] For example, Encorafenib, a BRAF kinase inhibitor, features a pyrazole core. [1] The 4-iodo position allows for the introduction of various aryl or heteroaryl groups via Suzuki coupling to probe the binding pockets of different kinases.
- Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory drugs.[2] This building block can be used to synthesize novel analogues of existing drugs to explore improved efficacy or selectivity.[13]
- PDE5 Inhibitors: Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, is built upon a pyrazolopyrimidinone core.[13] **4-Iodo-1-isopropyl-1H-pyrazole** can serve as a starting point for novel analogues, potentially leading to compounds with altered selectivity for other PDE isoenzymes.[13]
- Agrochemicals: Beyond pharmaceuticals, substituted pyrazoles are crucial in agricultural chemistry, serving as key ingredients in the development of modern herbicides and fungicides.[12]

Safety and Handling

As with any laboratory chemical, proper handling of **4-Iodo-1-isopropyl-1H-pyrazole** is essential. The following information is derived from safety data sheets for this compound and structurally related iodopyrazoles.

- Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[\[15\]](#) Use in a well-ventilated area or under a chemical fume hood.[\[14\]](#)
- First Aid Measures:
 - Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical attention.[\[14\]](#)[\[15\]](#)
 - Eye Contact: Rinse immediately and thoroughly with water for at least 15 minutes and consult a doctor.[\[14\]](#)[\[15\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[14\]](#)[\[15\]](#)
- Storage: Store in a well-ventilated, dry place in a tightly closed container.[\[14\]](#) Keep away from strong oxidizing agents.[\[17\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[\[14\]](#)

Conclusion

4-Iodo-1-isopropyl-1H-pyrazole is a strategically designed chemical intermediate of significant value to the scientific research community. Its stable, drug-like pyrazole core, combined with a highly versatile iodine handle for synthetic elaboration, makes it an essential building block for the discovery and development of novel pharmaceuticals and other functional materials. A thorough understanding of its physical properties, reactivity, and proper handling

procedures, as detailed in this guide, is paramount for unlocking its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 3. nbinno.com [nbinno.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 5. 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR 313350-82-2 [\[sigmaaldrich.com\]](https://sigmaaldrich.com)
- 6. calpaclab.com [calpaclab.com]
- 7. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [\[benchchem.com\]](https://benchchem.com)
- 8. 4-碘吡唑 99% | Sigma-Aldrich [\[sigmaaldrich.com\]](https://sigmaaldrich.com)
- 9. benchchem.com [benchchem.com]
- 10. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chemimpex.com [chemimpex.com]
- 13. benchchem.com [benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Iodo-1-isopropyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1592418#physical-and-chemical-properties-of-4-iodo-1-isopropyl-1h-pyrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com